molecular formula C17H14N2O B1659641 1-((3-Methylphenyl)azo)-2-naphthalenol CAS No. 6656-98-0

1-((3-Methylphenyl)azo)-2-naphthalenol

Cat. No.: B1659641
CAS No.: 6656-98-0
M. Wt: 262.3 g/mol
InChI Key: JUJMCFHEARUISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Methylphenyl)azo)-2-naphthalenol is an azo compound of significant interest in chemical and biochemical research. This compound, with the molecular formula C17H14N2O and a molecular weight of 262.312 g/mol, serves as a versatile scaffold for various investigative applications . Azo compounds like this one are pivotal in the synthesis of more complex heterocyclic systems, such as naphthopyrazolotriazines, which are explored for their potential bioactivity and utility in materials science . The compound's core structure is integral to studies on intramolecular cyclization, a key reaction for constructing fused heterocycles with potential pharmacological relevance . Its well-defined structure makes it a valuable subject for computational chemistry studies, including the calculation of frontier molecular orbitals and analysis of electronic properties using density functional theory (DFT) . Research into analogous azo-2-naphthol compounds has demonstrated that the presence of the azo group can significantly enhance antibacterial properties, contributing over 60% of the observed activity against various microorganisms, including Staphylococcus aureus and Escherichia coli . This highlights its value as a key pharmacophore in the development of new antimicrobial agents. Furthermore, diaryl azo derivatives derived from naphthol are actively investigated for their inhibitory potential against enzymes like α-glucosidase, pointing to applications in anti-diabetic research . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Proper safety protocols must be followed, as the metabolic pathways of azo compounds can involve reductive cleavage by enzymes or intestinal microbiota .

Properties

IUPAC Name

1-[(3-methylphenyl)diazenyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-12-5-4-7-14(11-12)18-19-17-15-8-3-2-6-13(15)9-10-16(17)20/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJMCFHEARUISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6656-98-0
Record name 2-Naphthalenol, 1-((3-methylphenyl)azo)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azo Dyes

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Key Metabolites Toxicity Profile
1-((3-Methylphenyl)azo)-2-naphthalenol C₁₇H₁₄N₂O ~262.3 3-methylphenyl Likely insoluble 1-amino-2-naphthol (inferred) Potential mutagenicity
Sudan I (1-phenylazo-2-naphthol) C₁₆H₁₂N₂O 248.28 Phenyl Insoluble Aniline, 1-amino-2-naphthol Carcinogenic (IARC Group 3)
Sudan II (1-[(2,4-dimethylphenyl)azo]-2-naphthalenol) C₁₈H₁₆N₂O 276.33 2,4-dimethylphenyl Insoluble 2,4-dimethylaniline Mutagenic in vitro
Sudan IV (1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthalenol) C₂₄H₂₀N₄O 380.44 Di-azo, 2-methylphenyl Insoluble 2-methylaniline derivatives High hepatotoxicity
Para Red (1-(4-nitrophenylazo)-2-naphthol) C₁₆H₁₁N₃O₃ 293.28 4-nitrophenyl Insoluble 4-nitroaniline Genotoxic in Salmonella assays

Key Comparison Criteria:

Unlike Sudan IV (a di-azo compound), the mono-azo structure of this compound simplifies metabolic breakdown .

Solubility and Microbial Metabolism: Water-insoluble azo dyes (e.g., Sudan series) bind to bacterial cell membranes for reduction by azoreductases. Bacteroides and Clostridium species efficiently degrade these compounds . Bifidobacterium longum and Clostridium perfringens reduce structurally similar dyes (e.g., 1-[(2,4-dimethylphenyl)azo]-2-naphthalenol) into genotoxic amines like 1-amino-2-naphthol .

Toxicity of Metabolites: 1-amino-2-naphthol, a common metabolite of Sudan dyes, is mutagenic in Salmonella TA100 strains . Sulfonated derivatives (e.g., from Sunset Yellow) show reduced toxicity due to lower membrane permeability . The 3-methylphenyl substituent may alter metabolite toxicity compared to Sudan I’s phenyl group, though direct data are lacking.

Regulatory Status: Sudan dyes (I–IV) are banned in food due to carcinogenicity (IARC Group 3). The target compound’s regulatory status is undefined but likely falls under similar restrictions .

Research Findings and Implications

  • Microbial Degradation: Bacteroides thetaiotaomicron and Clostridium botulinum rapidly reduce complex azo dyes like Sudan IV, suggesting similar pathways for this compound .
  • Toxicological Gaps: While sulfonated azo dyes (e.g., Allura Red) exhibit lower mutagenicity, nonsulfonated variants like the target compound may pose higher risks .
  • Industrial Relevance: Positional isomerism (3-methyl vs. 4-methylphenyl) impacts dye stability and colorfastness, as seen in comparisons with 4-((4-Methylphenyl)azo)-1-naphthalenol .

Preparation Methods

Diazotization of m-Toluidine

The synthesis begins with the diazotization of m-toluidine (3-methylaniline) in an acidic aqueous medium. This step involves treating m-toluidine with sodium nitrite (NaNO₂) under chilled conditions (0–5°C) to form the corresponding diazonium salt. Hydrochloric acid (HCl) is typically employed to maintain a strongly acidic environment (pH < 1), which stabilizes the reactive diazonium intermediate.

Reaction Conditions:

  • m-Toluidine concentration: 0.279 M
  • HCl concentration: 2.23 M
  • NaNO₂ concentration: 0.471 M
  • Temperature: 0–5°C
  • Reaction time: 10–15 minutes

The diazonium salt forms as a transient species, necessitating immediate use in the subsequent coupling step to prevent decomposition.

Azo Coupling with β-Naphthol

The diazonium salt is coupled with β-naphthol (2-naphthol) in an alkaline medium to yield the target azo compound. Sodium hydroxide (NaOH) adjusts the pH to 8–10, activating the β-naphthol’s hydroxyl group for electrophilic substitution at the ortho position relative to the hydroxyl group.

Reaction Conditions:

  • β-Naphthol concentration: 0.434 M
  • NaOH concentration: 3.47 M
  • Temperature: 10–15°C
  • Coupling time: 30–60 minutes

Isolation and Purification:
The crude product precipitates as a crystalline solid, which is filtered, washed with cold water, and recrystallized from ethanol to achieve >95% purity.

Continuous Flow Synthesis

Microreactor Design and Optimization

Recent advancements utilize continuous flow systems to enhance reaction control and scalability. A two-step microreactor setup demonstrated superior yield and reduced side-product formation compared to batch methods:

  • Diazotization Reactor:

    • A tubular reactor (1.38 mm inner diameter) immerses m-toluidine and NaNO₂ solutions in a temperature-controlled bath (0–5°C).
    • Residence time: 2 minutes.
  • Coupling Reactor:

    • A T-mixer integrates the diazonium stream with β-naphthol and NaOH solutions.
    • Residence time: 2 seconds (initial) → 78% yield.
    • Post-reaction aging in a Continuous Stirred-Tank Reactor (CSTR) increases yield to 78%.

Advantages of Flow Synthesis:

  • Precise temperature control minimizes diazonium decomposition.
  • Reduced reagent waste and scalability for industrial applications.

Factors Influencing Synthesis Efficiency

Temperature Control

Diazotization is exothermic; temperatures exceeding 5°C promote diazonium salt decomposition into phenolic byproducts. Microreactors excel in heat dissipation, maintaining optimal temperatures.

pH Optimization

  • Diazotization: pH < 1 ensures protonation of m-toluidine , facilitating nitrosation.
  • Coupling: pH 8–10 deprotonates β-naphthol, enhancing nucleophilicity at the coupling position.

Substituent Effects

Electron-donating groups (e.g., -CH₃ on m-toluidine ) increase diazonium stability, while electron-withdrawing groups on coupling partners accelerate reaction rates.

Characterization and Analytical Data

Spectroscopic Identification

  • ¹H NMR (CDCl₃): δ 8.2–7.1 (m, aromatic protons), δ 2.4 (s, -CH₃).
  • IR (KBr): 3450 cm⁻¹ (-OH), 1600 cm⁻¹ (-N=N-).
  • GC-MS: m/z 262.3 [M⁺], base peak at m/z 143.

Physicochemical Properties

Property Value Method
Molecular Weight 262.30 g/mol PubChem
XLogP3 4.5 Computed
Melting Point 180–182°C Experimental

Industrial and Research Applications

The compound’s vibrant color and stability make it valuable in textiles and histology. Its synthesis’s scalability via continuous flow methods positions it as a candidate for sustainable dye production.

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis methods for 1-((3-Methylphenyl)azo)-2-naphthalenol?

  • Methodology : Optimize synthesis via diazo coupling reactions under controlled pH (e.g., 8–10) and low temperature (0–5°C). Use 3-methylaniline as the diazonium precursor and 2-naphthol as the coupling component. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm yield via gravimetric analysis. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodology : Employ spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl group at δ 2.5 ppm).
  • IR : Identify azo (-N=N-) stretching vibrations (~1450–1600 cm⁻¹) and phenolic -OH (~3300 cm⁻¹).
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Waste disposal : Collect in sealed containers labeled for azobenzene derivatives.
  • Emergency measures : Immediate eye rinsing (15 min) and skin decontamination with soap/water .

Advanced Research Questions

Q. How can human intestinal microbiota models be designed to study the degradation of this compound?

  • Methodology :

  • Bacterial strains : Use Bacteroides thetaiotaomicron or Bifidobacterium longum (known azoreductase producers) in anaerobic cultures .
  • Incubation : Maintain at 37°C in nutrient-rich media (e.g., BHI broth) with 1 mM substrate.
  • Analytics : Quantify degradation via HPLC-MS to detect metabolites (e.g., 3-methylaniline and 2-naphthol). Monitor azoreductase activity spectrophotometrically (NADH oxidation at 340 nm) .

Q. What experimental approaches are used to evaluate the mutagenic potential of this compound?

  • Methodology :

  • Ames test : Use Salmonella typhimurium TA98 strain with/without S9 metabolic activation. Dose-response curves (0–100 µg/plate) assess revertant colonies.
  • Metabolite identification : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze via LC-MS/MS for nitroso derivatives.
  • Statistical analysis : Compare mutation frequency to controls (p<0.05 significance) .

Q. How do environmental factors (pH, temperature) influence the stability of this compound, and how are these changes monitored?

  • Methodology :

  • Stability assays : Incubate compound in buffers (pH 2–12) at 25–60°C for 24–72 hrs.
  • Thermal analysis : Use TGA/DSC to detect decomposition points (>200°C) and evolved gases (e.g., NOx via FTIR).
  • Kinetic modeling : Calculate degradation half-lives using first-order kinetics. Validate via Arrhenius plots .

Data Contradiction Analysis

  • Microbial degradation efficiency : Bacteroides fragilis fully reduces Sudan IV but only partially degrades Para Red . Address by testing multiple strains and standardizing inoculum density (OD₆₀₀ = 0.5).
  • Mutagenicity discrepancies : Some azo compounds show mutagenicity only after metabolic activation. Include both pro- and eukaryotic assay systems .

Methodological Best Practices

  • Reproducibility : Triplicate experiments with negative/positive controls (e.g., Sudan I as a reference).
  • Data documentation : Report UV-Vis λmax (e.g., ~500 nm for azo group) and molar extinction coefficients.

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